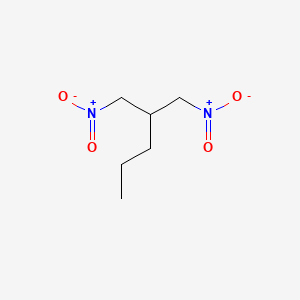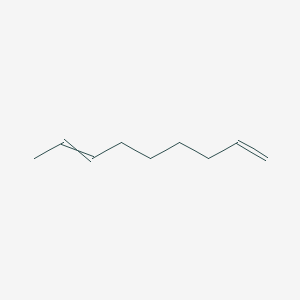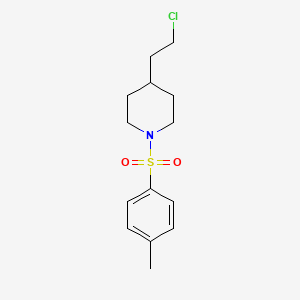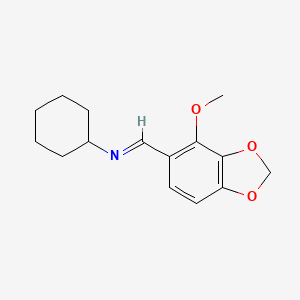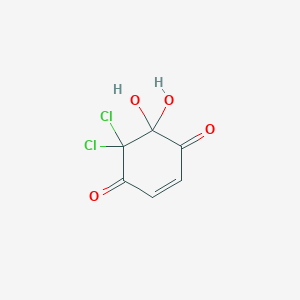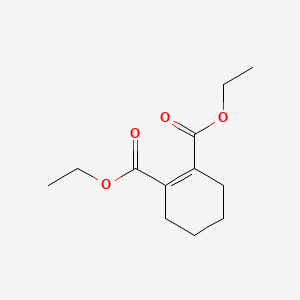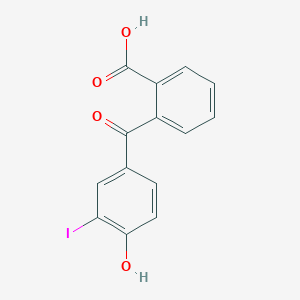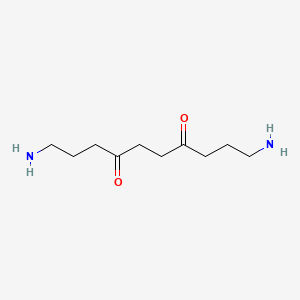
1,10-Diaminodecane-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Diaminodecane-4,7-dione is an organic compound with the molecular formula C10H20N2O2 It is a derivative of decanediamine, where two amino groups are located at the 1st and 10th positions, and two ketone groups are located at the 4th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Diaminodecane-4,7-dione can be synthesized through a multi-step process involving the following steps:
Starting Material: The synthesis begins with decane, which undergoes a series of reactions to introduce amino and ketone groups.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,10-Diaminodecane-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Introduction of carboxyl groups.
Reduction: Formation of 1,10-diaminodecane-4,7-diol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,10-Diaminodecane-4,7-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1,10-diaminodecane-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as its role in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,10-Decanediamine: Lacks the ketone groups present in 1,10-diaminodecane-4,7-dione.
1,10-Diaminodecane-2,5-dione: Has ketone groups at different positions.
1,10-Diaminodecane-4,7-diol: Contains hydroxyl groups instead of ketone groups.
Uniqueness
This compound is unique due to the presence of both amino and ketone groups at specific positions, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Properties
CAS No. |
91576-40-8 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1,10-diaminodecane-4,7-dione |
InChI |
InChI=1S/C10H20N2O2/c11-7-1-3-9(13)5-6-10(14)4-2-8-12/h1-8,11-12H2 |
InChI Key |
JSUIDWXMMPYUCM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)CCC(=O)CCCN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


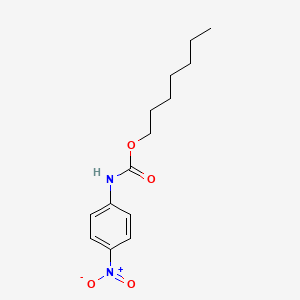

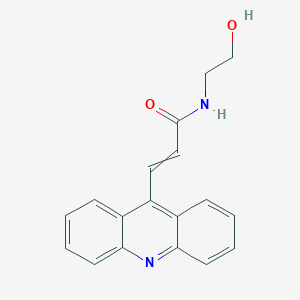
![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
